molecular formula C24H19NO5 B11597172 methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate

methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate

Cat. No.: B11597172
M. Wt: 401.4 g/mol
InChI Key: ZUISORGMPOFCNH-UHFFFAOYSA-N
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Description

Methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a chromenylidene group, which is a derivative of chromene, a bicyclic structure that is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate can be achieved through a multi-step process involving the condensation of 6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one with 4-aminobenzoic acid methyl ester. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often catalyzed by an acid or base to facilitate the formation of the Schiff base linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of chromenone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of demethylated or aminated products.

Mechanism of Action

The mechanism of action of methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate involves its interaction with various molecular targets. The chromenylidene group can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. The Schiff base linkage allows the compound to chelate metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate is unique due to its combination of a chromenylidene group and a Schiff base linkage, which imparts both biological activity and the ability to form metal complexes. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]amino]benzoate

InChI

InChI=1S/C24H19NO5/c1-28-19-10-5-15(6-11-19)23-14-21(20-13-18(26)9-12-22(20)30-23)25-17-7-3-16(4-8-17)24(27)29-2/h3-14,26H,1-2H3

InChI Key

ZUISORGMPOFCNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)C(=O)OC)C4=C(O2)C=CC(=C4)O

Origin of Product

United States

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